3,8-Diazabicyclo(3.2.1)octane-3-propanimine, N-((((4-methoxyphenyl)amino)carbonyl)oxy)-8-(1-oxopropyl)-alpha-phenyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diazabicyclo(3.2.1)octane-3-propanimine, N-((((4-methoxyphenyl)amino)carbonyl)oxy)-8-(1-oxopropyl)-alpha-phenyl-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bicyclic structure with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazabicyclo(3.2.1)octane-3-propanimine, N-((((4-methoxyphenyl)amino)carbonyl)oxy)-8-(1-oxopropyl)-alpha-phenyl-, monohydrochloride typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the propanimine group via amination reactions.
- Functionalization with the 4-methoxyphenyl and alpha-phenyl groups through coupling reactions.
- Final conversion to the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,8-Diazabicyclo(3.2.1)octane-3-propanimine, N-((((4-methoxyphenyl)amino)carbonyl)oxy)-8-(1-oxopropyl)-alpha-phenyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
3,8-Diazabicyclo(32
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other bicyclic amines or derivatives with comparable functional groups. Examples might be:
- 3,8-Diazabicyclo(3.2.1)octane derivatives with different substituents.
- Compounds with similar bicyclic structures but varying functional groups.
Uniqueness
The uniqueness of 3,8-Diazabicyclo(3.2.1)octane-3-propanimine, N-((((4-methoxyphenyl)amino)carbonyl)oxy)-8-(1-oxopropyl)-alpha-phenyl-, monohydrochloride lies in its specific combination of functional groups and the resulting properties. This may include unique reactivity, binding affinity, or biological activity compared to similar compounds.
Properties
CAS No. |
97669-74-4 |
---|---|
Molecular Formula |
C26H33ClN4O4 |
Molecular Weight |
501.0 g/mol |
IUPAC Name |
[(E)-[3-phenyl-3-(8-propanoyl-3,8-diazabicyclo[3.2.1]octan-3-yl)propylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C26H32N4O4.ClH/c1-3-25(31)30-21-11-12-22(30)18-29(17-21)24(19-7-5-4-6-8-19)15-16-27-34-26(32)28-20-9-13-23(33-2)14-10-20;/h4-10,13-14,16,21-22,24H,3,11-12,15,17-18H2,1-2H3,(H,28,32);1H/b27-16+; |
InChI Key |
JPTRDBUAJCAOBA-JTCQIRNMSA-N |
Isomeric SMILES |
CCC(=O)N1C2CCC1CN(C2)C(C/C=N/OC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4.Cl |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)C(CC=NOC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.